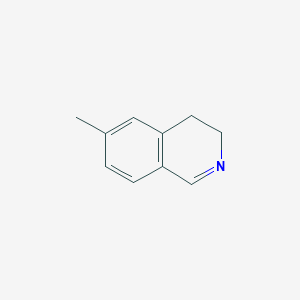
(R)-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a four-membered azetidine ring with a carbaldehyde group and a ketone group, making it a versatile intermediate in various synthetic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 3,3-dimethyl-2-butanone with an appropriate amine, followed by oxidation to introduce the carbaldehyde group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the carbaldehyde group can yield the corresponding alcohol.
Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products:
- Oxidized derivatives
- Alcohols from reduction
- Substituted azetidine derivatives
Applications De Recherche Scientifique
Chemistry: ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde is used as an intermediate in the synthesis of various complex organic molecules
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving azetidine derivatives. Its chiral nature makes it a useful probe in stereochemical studies.
Medicine: The compound’s derivatives may have potential pharmaceutical applications, particularly in the development of chiral drugs. Its ability to form stable intermediates makes it a candidate for drug design and synthesis.
Industry: In the industrial sector, ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde is used in the production of fine chemicals and specialty materials. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of desired products. In biological systems, it may interact with enzymes and other biomolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
- (S)-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde
- 1,3,3-Trimethyl-4-oxoazetidine-2-carboxylic acid
- 1,3,3-Trimethyl-4-oxoazetidine-2-methanol
Comparison: Compared to its (S)-enantiomer, ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde exhibits different stereochemical properties, which can influence its reactivity and interactions in chiral environments
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(2R)-1,3,3-trimethyl-4-oxoazetidine-2-carbaldehyde |
InChI |
InChI=1S/C7H11NO2/c1-7(2)5(4-9)8(3)6(7)10/h4-5H,1-3H3/t5-/m0/s1 |
Clé InChI |
XNTZMXHAUDEQOO-YFKPBYRVSA-N |
SMILES isomérique |
CC1([C@@H](N(C1=O)C)C=O)C |
SMILES canonique |
CC1(C(N(C1=O)C)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)

![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)

![(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol](/img/structure/B11923601.png)


![5-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923632.png)





![3h-Imidazo[4,5-b]pyridine-7-carbaldehyde](/img/structure/B11923671.png)
